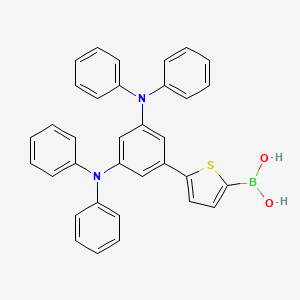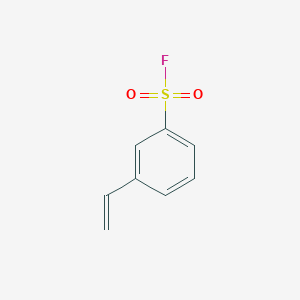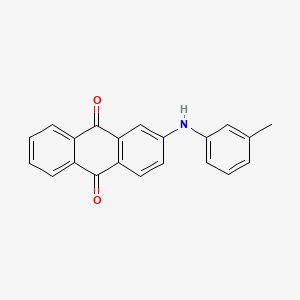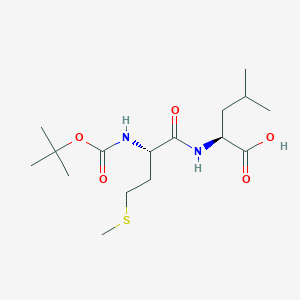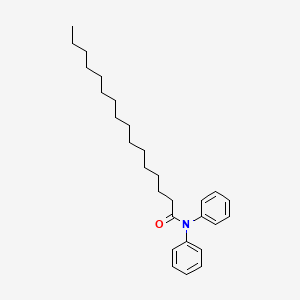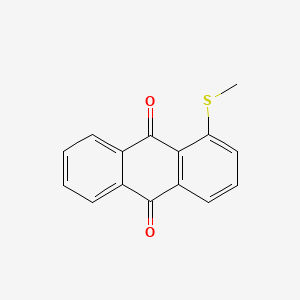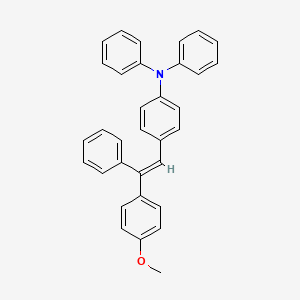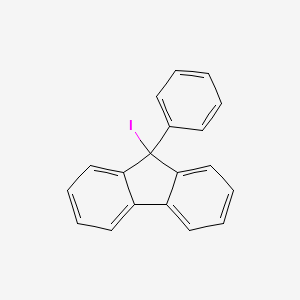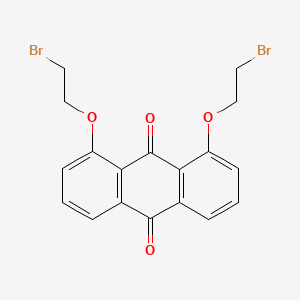
9,10-Anthracenedione, 1,8-bis(2-bromoethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione is an organic compound with the molecular formula C18H14Br2O4. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two bromoethoxy groups attached to the anthracene core.
Vorbereitungsmethoden
The synthesis of 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione typically involves the reaction of 1,8-dihydroxyanthraquinone with 1,2-dibromoethane. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows :
Starting Materials: 1,8-dihydroxyanthraquinone and 1,2-dibromoethane.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 1,8-dihydroxyanthraquinone is dissolved in DMF, and 1,2-dibromoethane is added along with potassium carbonate. The mixture is heated to promote the reaction, leading to the formation of 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethoxy groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions. Oxidizing agents like potassium permanganate can oxidize the anthracene ring, while reducing agents such as sodium borohydride can reduce it.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The bromoethoxy groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The anthracene core can also participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
1,8-Dihydroxyanthraquinone: The precursor to 1,8-Bis(2-bromoethoxy)anthracene-9,10-dione, it lacks the bromoethoxy groups and has different reactivity.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative, it features phenylethynyl groups instead of bromoethoxy groups, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
69595-68-2 |
|---|---|
Molekularformel |
C18H14Br2O4 |
Molekulargewicht |
454.1 g/mol |
IUPAC-Name |
1,8-bis(2-bromoethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H14Br2O4/c19-7-9-23-13-5-1-3-11-15(13)18(22)16-12(17(11)21)4-2-6-14(16)24-10-8-20/h1-6H,7-10H2 |
InChI-Schlüssel |
VTZDTOPXDKOPKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCCBr)C(=O)C3=C(C2=O)C=CC=C3OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)


